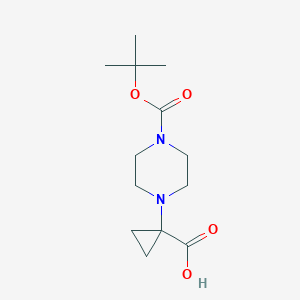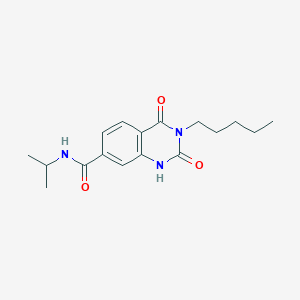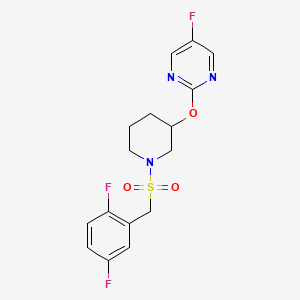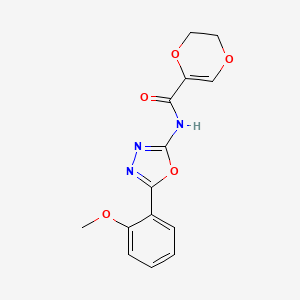
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid" is a derivative of piperazine featuring a tert-butoxycarbonyl protective group. This functional group is commonly used in peptide synthesis to protect the amine functionality. The presence of the cyclopropane ring suggests that the compound could have interesting chemical and biological properties, potentially useful in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of related N-Boc piperazine derivatives has been reported, where different substituents are introduced to the piperazine ring. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves characterizations by FT-IR, NMR, and LCMS, with structures confirmed by X-ray diffraction . Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized via a condensation reaction . These methods could potentially be adapted for the synthesis of this compound by incorporating the cyclopropane carboxylic acid moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing weak intermolecular interactions and aromatic π–π stacking . These findings provide a basis for predicting the molecular structure of this compound, which would likely exhibit its own unique set of intermolecular interactions due to the cyclopropane ring.
Chemical Reactions Analysis
The chemical reactivity of N-Boc piperazine derivatives can be influenced by the substituents attached to the piperazine ring. The presence of the tert-butoxycarbonyl group generally provides stability to the amine, preventing it from engaging in unwanted side reactions during synthesis. The reactivity of the cyclopropane ring in this compound would be an interesting aspect to explore, as cyclopropanes are known to participate in various ring-opening reactions due to ring strain.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc piperazine derivatives can be deduced from spectroscopic and crystallographic data. For instance, the crystal structure and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were studied using DFT calculations, revealing insights into the physicochemical properties of the compound . The discovery of novel piperazine derivatives as potent and orally active inhibitors also highlights the importance of the Boc group in enhancing the stability and bioavailability of these compounds . These studies suggest that this compound would have similar properties, with the potential for good stability and bioactivity.
Aplicaciones Científicas De Investigación
Synthesis of Bifunctional Tetraaza Macrocycles
The compound has been utilized in the synthesis of bifunctional tetraaza macrocycles, which are important for creating poly(amino carboxylate) chelating agents. These agents have a wide range of applications, including in metal ion chelation therapy and as contrast agents in medical imaging. The synthesis process involves cyclization of BOC-protected amino disuccinimido esters, leading to the formation of macrocyclic diamides with significant yields. Further reactions, including deprotection and reduction, yield substituted macrocyclic amines, which are key intermediates in the synthesis of chelating agents and imaging agents (McMurry, T., Brechbiel, M., Kumar, K., & Gansow, O., 1992).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound have been synthesized and characterized for their potential biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized, and its structure was confirmed through various spectroscopic techniques and X-ray diffraction studies. The compound exhibited moderate anthelmintic activity, showcasing its potential in the development of new therapeutic agents (Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P., 2015).
Material Science and Polymer Chemistry
The compound is also significant in material science, particularly in the synthesis of polymers and dendrimers. For instance, starting from 4-amino-1-(tert-butoxycarbonyl)piperidine, novel dendritic melamines comprising piperidine motifs were synthesized. These dendrimers, containing 4-(n-octyloxy)aniline as a peripheral unit, showed self-assembly into large spherical nano-aggregates, demonstrating their potential in nanotechnology and materials science applications (Sacalis, C., Morar, C., Lameiras, P., et al., 2019).
Photostability and Photochemistry Studies
In photochemistry, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a derivative of the compound, was studied for its photostability in aqueous solutions. The research revealed insights into the photodegradation processes of quinolone antibiotics, which are crucial for understanding their environmental fate and designing more stable pharmaceutical compounds (Mella, M., Fasani, E., & Albini, A., 2001).
Propiedades
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4-5-13)10(16)17/h4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBEDXPPUIRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)


![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)


![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)